7-Hydroxy Coumarin-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

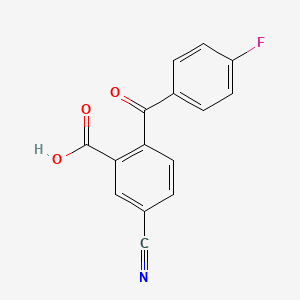

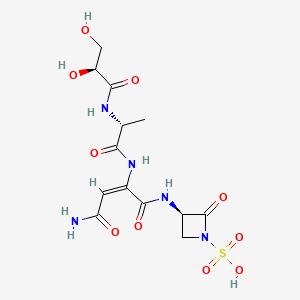

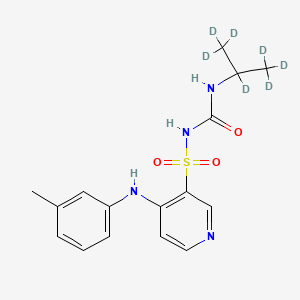

“7-Hydroxy Coumarin-13C6” is a labeled metabolite of Coumarin and 7-Ethoxycoumarin . It is used as a pharmacokinetic standard in metabolic studies . The molecular formula of “7-Hydroxy Coumarin-13C6” is C9 (13C)6H14O9 and its molecular weight is 344.22 .

Synthesis Analysis

The synthesis of 7-hydroxy coumarin derivatives involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .

Molecular Structure Analysis

The molecular formula of “7-Hydroxy Coumarin-13C6” is C3 (13C)6H6O3 . This indicates that it contains three carbon atoms, six hydrogen atoms, and three oxygen atoms. The carbon atoms are labeled with the isotope 13C .

Physical And Chemical Properties Analysis

The molecular weight of “7-Hydroxy Coumarin-13C6” is 168.10 . It is a stable isotope-labelled compound . More specific physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Antitumor Activities : 7-Hydroxy Coumarin (7-OH-C) has been tested in human tumor cell lines, showing inhibition of cell proliferation in gastric carcinoma, colon carcinoma (Caco-2), hepatoma-derived (HepG2), and lymphoblastic cell lines. IC50 values ranged from 0.68 to 2.69 mM (Weber, Steffen, & Siegers, 1998).

Selective Estrogen Receptor Down-Regulators : Investigations into 7-hydroxycoumarins have led to the discovery of potent estrogen receptor down-regulating antagonists, which have shown promise as antitumor agents against chemically induced mammary tumors (Degorce et al., 2015).

Enhanced Resistance to Infection : Prophylactic administration of 7-OH-C in mice showed enhanced resistance to Salmonella enterica Serovar Typhimurium infection. It decreased bacterial load and enhanced macrophage phagocytosis and bacterial killing (Stefanova et al., 2007).

CYP2A6 Human Coumarin 7-hydroxylase

: CYP2A6 enzyme in human liver microsomes is a high-affinity enzyme for coumarin 7-hydroxylation. This enzyme plays a significant role in the metabolism of nicotine, cotinine, and various pharmaceuticals, highlighting the importance of 7-hydroxycoumarin in metabolic studies (Pelkonen, Rautio, Raunio, & Pasanen, 2000).

Anti-Inflammatory/Antioxidant Activities : Coumarin derivatives, including 7-hydroxy-coumarin, exhibit anti-inflammatory and antioxidant activities. They inhibit prostaglandin biosynthesis and affect the formation and scavenging of reactive oxygen species (ROS), which are important in inflammatory and oxidative stress-related conditions (Fylaktakidou et al., 2004).

Interaction with Human Serum Albumin : 7-Hydroxycoumarin derivatives have shown cytotoxic activity on mouse macrophage cell lines and interact with human serum albumin (HSA), influencing the binding and transport of drugs (Yeggoni et al., 2014).

Radiation Therapy Dosimeter : Coumarin has been explored as a potential dosimeter for radiation therapy, converting to fluorescent 7-hydroxy-coumarin-3-carboxylic acid upon irradiation, indicating its utility in measuring radiation-absorbed doses (Collins, Makrigiorgos, & Svensson, 1994).

Effects on Cell Cycle and Apoptosis : Studies on human lung carcinoma cell lines revealed that coumarin and 7-hydroxycoumarin induced cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (López-González et al., 2004).

Transport of Coumarin Metabolite : The efflux transporters multidrug resistance-associated proteins (MRP) 3 and 4 play a role in the transport of 7-hydroxycoumarin glucuronide, which is important for understanding the pharmacokinetics of coumarin (Wittgen et al., 2012).

Safety And Hazards

“7-Hydroxy Coumarin-13C6” is intended for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

Propiedades

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin-13C6 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)